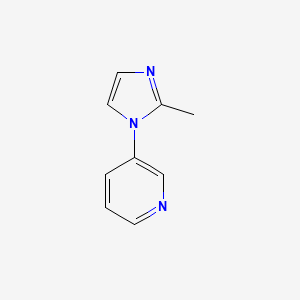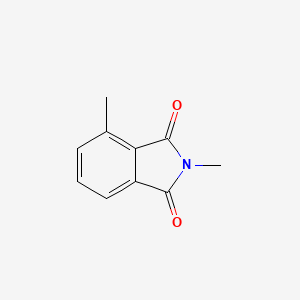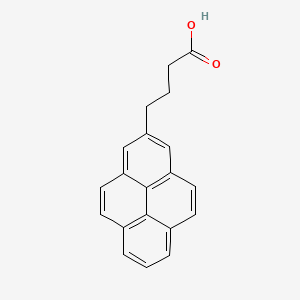
2-Pyrenebutanoic acid
説明
2-Pyrenebutanoic acid, also known as PyBA, is a chemical compound with the molecular formula C20H16O2 . It has an average mass of 288.340 Da and a monoisotopic mass of 288.115021 Da .
Molecular Structure Analysis
The molecular structure of 2-Pyrenebutanoic acid involves a pyrene group and an alkyl group . Theoretical analysis suggests that there can be multiple conformations of molecules immobilized by 1-pyrenebutanoic acid succinimidyl ester (PASE) linkers on graphene .Chemical Reactions Analysis
The activation barrier between two bi-stable conformations exhibited by PASE is confirmed to be based on the steric hindrance effect between a hydrogen on the pyrene group and a hydrogen on the alkyl group of this molecule . Even after the protein is supplemented, this steric hindrance effect remains if the local structure of the linker consisting of an alkyl group and a pyrene group is maintained .科学的研究の応用
Nonperturbative Chemical Modification of Graphene
2-Pyrenebutanoic acid, specifically in the form of pyrenebutanoic acid-succinimidyl ester (PYR-NHS), has been used in the noncovalent chemical modification of graphene. This modification facilitates protein immobilization and micropatterning on graphene, which is significant for applications in biosensors, single-cell sensors, and tissue engineering (Kodali et al., 2011).
Theoretical Analysis in Graphene Adsorption
The stability of 1-pyrenebutanoic acid succinimidyl ester (PASE) adsorbed on graphene has been explored. This study provides insights into the adsorption mechanism and the potential applications of PASE in bioscience, particularly in understanding the interaction between graphene and other molecular structures (Oishi et al., 2022).
Fluorometric Detection in Electrophoresis
Pyrenebutanoate, a derivative of pyrenebutanoic acid, has been utilized as an amphiphilic fluorescent compound in capillary zone electrophoresis (CZE). This application is pivotal in achieving high detection sensitivity for proteins, aiding in the advancement of electrophoretic analysis techniques (Horká & Šlais, 2002).
Investigation of Pyrene Derivatives' Fluorescence Quenching
Pyrene derivatives, including pyrenebutanoic acid, have been studied for their fluorescence quenching properties in micellar solutions. This research contributes to the understanding of the dynamic fluorescence quenching process and its potential applications in chemical sensing and analysis (Angelescu & Vasilescu, 2001).
Large-Scale Synthesis
The synthesis of pyrene-2-carboxylic acid, closely related to 2-pyrenebutanoic acid, showcases the process of introducing the pyrenyl unit into organic molecules. This synthesis is crucial for producing compounds for various scientific research applications (Casas-Solvas et al., 2014).
Modification of Microorganisms for Electrophoresis
Pyrenebutanoate is used as a buffer additive in CZE for dynamic modification and analysis of microbial cells. This application demonstrates its role in enhancing the detection sensitivity of microorganisms, thus contributing to microbiological research and diagnostics (Horká et al., 2005).
Interaction with Carbon Nanotubes
The adsorption of 1-pyrenebutanoic acid succinimidyl ester (PSE) on carbon nanotubes (CNTs) has been studied for its influence on the electronic and structural properties of CNTs. This research is relevant for the development of nanotechnology and material sciences (Fan & Zhang, 2008).
作用機序
将来の方向性
The future directions of research on 2-Pyrenebutanoic acid could involve further exploration of its potential in biosensor technology . Theoretical analysis suggests that the kinetic behavior of a protein immobilized with a single PASE linker exhibits an activation barrier-type energy surface between the bi-stable conformations on graphene . This could have implications for the development of more sensitive and efficient biosensors .
特性
IUPAC Name |
4-pyren-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-18(22)6-1-3-13-11-16-9-7-14-4-2-5-15-8-10-17(12-13)20(16)19(14)15/h2,4-5,7-12H,1,3,6H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDIYAIONAIKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCC(=O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518879 | |
| Record name | 4-(Pyren-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrenebutanoic acid | |
CAS RN |
84679-52-7 | |
| Record name | 4-(Pyren-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Azabicyclo[3.2.1]octan-3-one, 8-(2-phenylethyl)-](/img/structure/B3057660.png)
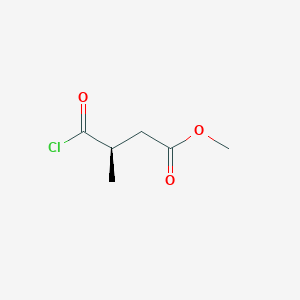
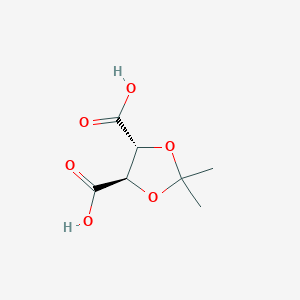
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)-](/img/structure/B3057663.png)
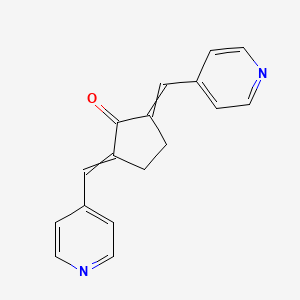
-lambda~5~-phosphanone](/img/structure/B3057665.png)

![2-[(Carboxymethyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B3057669.png)
![Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]-](/img/structure/B3057671.png)
